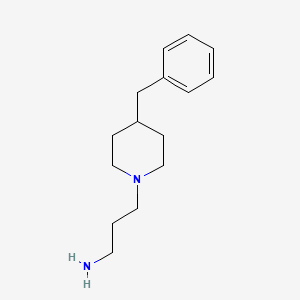

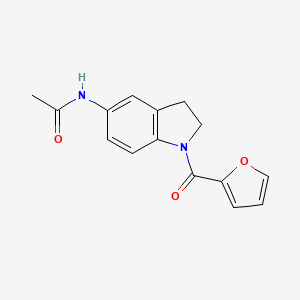

![molecular formula C13H18BrNO3 B2915168 tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate CAS No. 1593201-17-2](/img/structure/B2915168.png)

tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate” is a chemical compound with the molecular weight of 316.19 . Its IUPAC name is tert-butyl (2- (4-bromophenoxy)ethyl)carbamate . The InChI code for this compound is 1S/C13H18BrNO3/c1-13 (2,3)18-12 (16)15-8-9-17-11-6-4-10 (14)5-7-11/h4-7H,8-9H2,1-3H3, (H,15,16) .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C13H18BrNO3/c1-13 (2,3)18-12 (16)15-8-9-17-11-6-4-10 (14)5-7-11/h4-7H,8-9H2,1-3H3, (H,15,16) .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 316.19 . It’s recommended to be stored in a refrigerated environment .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Biologically Active Compounds : tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds. A notable example is its role in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate for omisertinib (AZD9291), a medication used in cancer treatment. The synthesis process involves acylation, nucleophilic substitution, and reduction, with an optimized method yielding an 81% total yield across three steps (Bingbing Zhao et al., 2017).

Directed Lithiation : this compound is used in directed lithiation processes. These compounds can be doubly lithiated on the nitrogen and ortho to the directing metalating group at low temperatures, leading to high yields of various substituted products. This method highlights the compound's utility in complex organic syntheses (Keith Smith et al., 2013).

α-Aminated Methyllithium Synthesis : The compound is involved in the synthesis of α-aminated methyllithium through a catalyzed lithiation of N-(chloromethyl) carbamate. This process demonstrates the utility of this compound in generating functionalized carbamates and diols, useful in various synthetic pathways (Javier Ortiz et al., 1999).

Potential Applications

Advanced Material Synthesis : Research into the reactions of 2,4-difunctional esters of 5-tert-butylfuran-3-carboxylic acid, which could involve similar compounds, indicates potential applications in creating new materials with unique properties, such as advanced polymers or pharmaceuticals (L. M. Pevzner, 2003).

Biodegradable Polymers : The creation of cascade biodegradable polymers, which can depolymerize in response to specific triggers, is an area of interest. While not directly related to this compound, the study of carbamate linkages in these polymers could suggest potential roles for such compounds in developing environmentally friendly materials (M. Dewit & E. Gillies, 2009).

作用機序

Target of Action

It is known that the compound is used as a substrate for suzuki coupling reactions .

Mode of Action

The mode of action of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate is primarily through its role in Suzuki coupling reactions . This type of reaction is a powerful tool for creating carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.

Biochemical Pathways

Given its role in suzuki coupling reactions, it can be inferred that it plays a role in the synthesis of biaryl compounds .

Pharmacokinetics

It is known that the compound should be stored in a refrigerated environment , suggesting that its stability and bioavailability may be temperature-dependent.

Result of Action

Given its role in suzuki coupling reactions, it can be inferred that it contributes to the formation of biaryl compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature is a critical factor, as the compound is recommended to be stored in a refrigerated environment . This suggests that the compound’s stability, and potentially its efficacy, may be compromised at higher temperatures.

特性

IUPAC Name |

tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRSEALCCLJIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

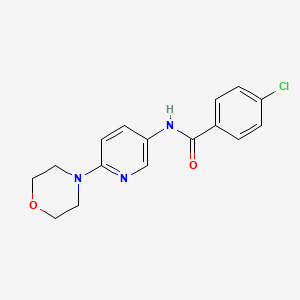

![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride](/img/structure/B2915089.png)

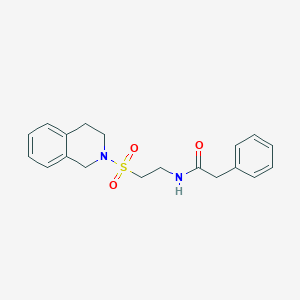

![N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide](/img/structure/B2915094.png)

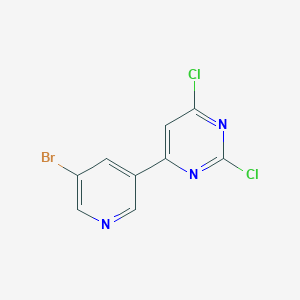

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2915099.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid](/img/structure/B2915100.png)

![5-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2915104.png)

![6-chloro-N-(1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2915105.png)